1-Bromo-2-chloro-4-(2,2,2-trifluoroethoxy)benzene
Overview
Description
1-Bromo-2-chloro-4-(2,2,2-trifluoroethoxy)benzene is a polyhalo substituted benzene derivative. This compound is characterized by the presence of bromine, chlorine, and trifluoroethoxy groups attached to a benzene ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-(2,2,2-trifluoroethoxy)benzene can be synthesized through various methods. One common approach involves the reaction of 2-chloroaniline with bromine and trifluoroethanol under controlled conditions. The reaction typically proceeds via diazotization followed by a Sandmeyer reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and agrochemical applications .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling with arylboronic acids to form biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Suzuki Coupling: Palladium catalysts and bases such as potassium carbonate are typically used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Coupling Reactions: Products include biphenyl derivatives, which are precursors for more complex organic molecules.
Scientific Research Applications
1-Bromo-2-chloro-4-(2,2,2-trifluoroethoxy)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways[4][4].
Comparison with Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but with a fluorine atom instead of the trifluoroethoxy group.
1-Bromo-2-chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the trifluoroethoxy group.
Uniqueness: 1-Bromo-2-chloro-4-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules .
Properties
IUPAC Name |
1-bromo-2-chloro-4-(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-2-1-5(3-7(6)10)14-4-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFSHXLSXJFHDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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